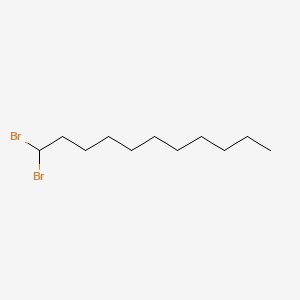
1,1-Dibromoundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromoundecane, also known as undecamethylene dibromide, is an organic compound with the molecular formula C₁₁H₂₂Br₂. It is a dibromoalkane, characterized by the presence of two bromine atoms attached to the first carbon of an undecane chain. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromoundecane can be synthesized through the bromination of undecane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the undecane molecule, resulting in the substitution of hydrogen atoms with bromine atoms at the first carbon position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to undecane under specific reaction conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as carbon tetrachloride or chloroform to facilitate the bromination process .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromoundecane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (NH₂).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction: The compound can be reduced to undecane using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Reduction: Zinc (Zn) and hydrochloric acid (HCl) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Nucleophilic Substitution: Alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Alkenes such as undecene.
Reduction: Undecane.
Scientific Research Applications
1,1-Dibromoundecane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Material Science: Employed in the preparation of self-assembled monolayers (SAMs) on metal surfaces for corrosion protection and surface modification.
Biological Studies: Utilized in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
Mechanism of Action
The mechanism of action of 1,1-dibromoundecane primarily involves its reactivity towards nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows this compound to participate in various substitution and elimination reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
1,2-Dibromoundecane: Similar structure but with bromine atoms on adjacent carbons.
1-Bromoundecane: Contains only one bromine atom.
1,1-Dibromohexane: Shorter chain length with similar reactivity.
Uniqueness: 1,1-Dibromoundecane is unique due to the presence of two bromine atoms on the same carbon, which imparts distinct reactivity compared to its analogs. This unique structure allows for specific applications in organic synthesis and material science that are not achievable with other dibromoalkanes .
Properties
CAS No. |
62168-28-9 |
|---|---|
Molecular Formula |
C11H22Br2 |
Molecular Weight |
314.10 g/mol |
IUPAC Name |
1,1-dibromoundecane |
InChI |
InChI=1S/C11H22Br2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11H,2-10H2,1H3 |
InChI Key |
MJKNZSCOSMZCDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















